molecular formula C20H20N2O2 B4436535 2-(2,4-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide

2-(2,4-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide

Cat. No.: B4436535
M. Wt: 320.4 g/mol
InChI Key: METRXIUADWSRBJ-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with two methyl groups at the 2 and 4 positions, and an acetamide group linked to a quinoline ring substituted with a methyl group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,4-dimethylphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated acetic acid derivative to form the phenoxy intermediate.

    Coupling with Quinoline Derivative: The phenoxy intermediate is then coupled with 2-methylquinoline-8-amine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The phenoxy and quinoline rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy and quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide: can be compared with other acetamide derivatives and quinoline-based compounds.

    This compound: is unique due to its specific substitution pattern and the combination of phenoxy and quinoline moieties.

Highlighting Uniqueness

  • The presence of both phenoxy and quinoline groups in the same molecule provides a unique combination of chemical properties and potential biological activities.
  • The specific substitution pattern enhances its reactivity and potential interactions with molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-7-10-18(14(2)11-13)24-12-19(23)22-17-6-4-5-16-9-8-15(3)21-20(16)17/h4-11H,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METRXIUADWSRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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